Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 206.2 . It is also known as ethyl pyruvate (EP), an ester derived from pyruvic acid.
Molecular Structure Analysis
The IUPAC name of this compound is ethyl 6-oxo-6,7-dihydropyrazolo [1,5-a]pyridine-7-carboxylate . The InChI code is 1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,9H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Tautomerism Studies
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate has been a subject of interest in the synthesis and study of heterocyclic compounds. For instance, the study of tautomerism in 2-hydroxypyrazolo[1,5-a]pyridine (a related compound) revealed insights into nitrosation, nitration, bromination, and methylation reactions, highlighting the compound's utility in exploring tautomeric species in solution (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Precursor to New Heterocyclic Compounds
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate serves as a precursor in synthesizing biologically active heterocycles. A study demonstrated the synthesis of derivatives containing phenoxydifluoromethyl groups, which are important in the design of new biologically active compounds (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).
Recyclization and Ring-Chain Isomerism
The compound has been used to study the recyclization of pyrazolo[1,5-a]pyrimidines and the formation of noncyclic condensation adducts. This research has implications for understanding the mechanisms of ring-chain isomerism and cyclization in similar heterocyclic compounds (Danagulyan, Boyakhchyan, Danagulyan, & Panosyan, 2011).
Cyclization and Dehydration Reactions
Studies have shown that ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes specific cyclization and dehydration reactions, offering pathways to synthesize various pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridine derivatives. These findings are significant in medicinal chemistry and the synthesis of novel organic compounds (Goryaeva, Burgart, & Saloutin, 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-5-11-12-6-7(13)3-4-9(8)12/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRGVINNXUTEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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